Methisosildenafil

Descripción general

Descripción

Methisosildenafil, also known as this compound, is a synthetic drug that is a structural analog of sildenafil (Viagra). It was first reported in 2003 and functions as a potent and selective inhibitor of cyclic guanosine monophosphate–specific phosphodiesterase type 5 (PDE5). This compound is primarily developed for the treatment of erectile dysfunction (ED) and has shown promising results in clinical trials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methisosildenafil citrate can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. One of the methods involves dissolving a raw material, namely, aildenafil citrate, in a mixture of distilled water and tetrahydrofuran. The solution is then stirred, heated, filtered, and cooled to induce crystallization. The resulting crystals are filtered to obtain aildenafil citrate crystal form O .

Industrial Production Methods: The industrial production of aildenafil citrate involves similar steps but on a larger scale. The process includes solving citrate in distilled water and tetrahydrofuran, stirring, rising temperature, filtering, stirring filtrate, decreasing temperature, crystallizing, and filtering. This method ensures the production of high-purity aildenafil citrate suitable for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions: Methisosildenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of aildenafil that may possess different pharmacological activities.

Aplicaciones Científicas De Investigación

Erectile Dysfunction Treatment

Methisosildenafil is primarily utilized in the treatment of erectile dysfunction. Like its parent compound sildenafil, it enhances blood flow to the penis by inhibiting the enzyme phosphodiesterase type 5. This action leads to increased levels of cyclic guanosine monophosphate (cGMP), facilitating smooth muscle relaxation and vasodilation. Clinical studies have shown that this compound can provide similar efficacy to sildenafil, with some reports indicating improved potency due to structural modifications that enhance binding affinity to PDE-5 enzymes .

Potential in Other Therapeutic Areas

Research indicates that this compound may have applications beyond erectile dysfunction. Preliminary studies suggest potential benefits in treating pulmonary hypertension, where PDE-5 inhibitors are used to relax pulmonary blood vessels and reduce blood pressure in the lungs. This compound's ability to improve endothelial function could also be explored in cardiovascular diseases .

Detection in Food Products

This compound has been detected in various food products, raising concerns about adulteration. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to identify and quantify this compound in dietary supplements and food items. For instance, a study demonstrated the successful detection of this compound using a quantum dot bead-based lateral flow immunoassay (QBs-LFIA), achieving limits of detection as low as 0.32 ng/mL .

Quality Control in Supplements

The presence of this compound in herbal supplements has prompted regulatory scrutiny. Analytical methods have been developed for quality control purposes, ensuring that products marketed for sexual enhancement do not contain undisclosed PDE-5 inhibitors. By employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), researchers can verify the authenticity and safety of these supplements .

Case Study 1: Detection in Herbal Supplements

A comprehensive study analyzed several herbal dietary supplements marketed for sexual enhancement. Through NMR analysis, this compound was identified as a contaminant in multiple samples, indicating adulteration with synthetic compounds not disclosed on product labels. This finding highlights the importance of rigorous testing for consumers' safety .

Case Study 2: Immunoassay Development

In a significant advancement, researchers developed a monoclonal antibody capable of recognizing multiple PDE-5 inhibitors, including this compound. This antibody was used in conjunction with QBs-LFIA for rapid screening of food products suspected of adulteration with PDE-5 inhibitors. The method demonstrated high sensitivity and specificity, making it a valuable tool for regulatory agencies .

Mecanismo De Acción

Methisosildenafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, activating guanylate cyclase and increasing cGMP levels. Elevated cGMP levels result in the relaxation of smooth muscle cells, allowing increased blood flow to the penile tissue, thus producing an erection. By inhibiting PDE5, aildenafil prolongs the effects of cGMP, leading to sustained smooth muscle relaxation and enhanced blood flow .

Comparación Con Compuestos Similares

Methisosildenafil is often compared with other PDE5 inhibitors such as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra). While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles:

Sildenafil: Known for its rapid onset of action (30-60 minutes) and a duration of 4-6 hours.

Tadalafil: Has a longer onset time (1-2 hours) but lasts up to 36 hours, earning it the nickname "the weekend pill".

Vardenafil: Similar to sildenafil in terms of onset and duration but may have a slightly different side effect profile.

This compound’s uniqueness lies in its specific molecular structure, which may offer distinct advantages in terms of efficacy and side effects .

Actividad Biológica

Methisosildenafil, a derivative of sildenafil, has garnered attention due to its biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Derivation

This compound (MSild) is structurally related to sildenafil, sharing significant similarities that contribute to its biological activity. The compound is often found in dietary supplements marketed for sexual enhancement, leading to concerns about adulteration and the presence of unregulated PDE5 inhibitors in such products .

This compound functions primarily as a PDE5 inhibitor. By inhibiting this enzyme, it facilitates the accumulation of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and erectile function. The compound is believed to enhance nitric oxide (NO) signaling, similar to its parent compound sildenafil.

Key Mechanisms:

- Inhibition of PDE5 : this compound competes with cGMP for binding sites on PDE5, preventing the breakdown of cGMP and prolonging its action.

- Increased NO Production : Studies indicate that this compound may increase NO levels by upregulating nitric oxide synthase (NOS) gene expression in endothelial cells .

Cytotoxicity Studies

Research has indicated that this compound exhibits varying cytotoxic effects across different cell lines. In a comparative study, this compound was shown to have a survival rate greater than 80% in endothelial cell lines at concentrations below 12.5 µg/mL, suggesting low cytotoxicity at therapeutic doses .

PDE5 Inhibition Assays

This compound has been evaluated for its effectiveness as a PDE5 inhibitor through various assays. In vitro studies demonstrated that it significantly increased NO production in endothelial cells, outperforming sildenafil in some instances regarding NOS gene expression levels .

Comparative Binding Affinities

Binding affinity studies using molecular docking simulations revealed that this compound has a slightly lower binding affinity to PDE5 compared to sildenafil. The estimated binding energy values were approximately -15.45 kcal/mol for this compound versus -20.34 kcal/mol for sildenafil, indicating that while both compounds interact effectively with the target enzyme, sildenafil may have a stronger binding interaction .

| Compound | Binding Energy (kcal/mol) | Relative Efficacy |

|---|---|---|

| This compound | -15.45 | Moderate |

| Sildenafil | -20.34 | High |

Case Studies and Clinical Implications

A notable case involved the detection of this compound in dietary supplements marketed for sexual enhancement. Analysis revealed that these products often contained unlabelled synthetic PDE5 inhibitors, raising safety concerns due to potential interactions with nitrates used in heart medications . Such interactions can lead to dangerously low blood pressure levels.

Propiedades

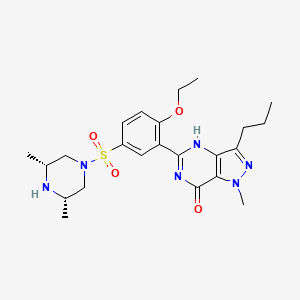

IUPAC Name |

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197970 | |

| Record name | Methisosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496835-35-9 | |

| Record name | Aildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496835-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methisosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methisosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.